2-Deacetoxytaxinine B

Description

BenchChem offers high-quality 2-Deacetoxytaxinine B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deacetoxytaxinine B including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

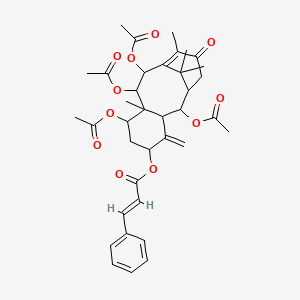

(2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJNSLIEGINNEE-FOCLMDBBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Uncharted Territory of Taxane Biosynthesis: A Technical Guide to the Formation of 2-Deacetoxytaxinine B

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 2-Deacetoxytaxinine B, a notable member of the taxane (B156437) family of diterpenoids. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the discovery of novel therapeutic agents. By synthesizing current knowledge of the well-documented paclitaxel (B517696) pathway and the distinct chemical structure of 2-Deacetoxytaxinine B, this guide offers a coherent framework for understanding its formation, complete with quantitative data, detailed experimental protocols, and a visual representation of the metabolic route.

Introduction

The taxane family, famously represented by the potent anticancer drug paclitaxel (Taxol®), encompasses a diverse array of complex diterpenoids produced by yew species (Taxus spp.). While the biosynthesis of paclitaxel has been the subject of intensive research, the pathways leading to other taxanes, such as 2-Deacetoxytaxinine B, are less defined. Understanding these divergent pathways is critical for expanding the chemical diversity of accessible taxanes for drug discovery and for the metabolic engineering of production hosts. 2-Deacetoxytaxinine B, with its unique C2-deacetoxy and C5-cinnamoyl moieties, represents an intriguing deviation from the main paclitaxel pathway, suggesting the involvement of specific enzymatic machinery.

Proposed Biosynthetic Pathway of 2-Deacetoxytaxinine B

The biosynthesis of 2-Deacetoxytaxinine B is proposed to originate from the common taxane precursor, taxa-4(5),11(12)-diene, which is synthesized from geranylgeranyl diphosphate (B83284) (GGPP) by the enzyme taxadiene synthase (TS). From this point, a series of oxygenations and acylations, diverging from the paclitaxel pathway, are hypothesized to occur. The key proposed steps are outlined below and illustrated in the accompanying pathway diagram.

A pivotal divergence from the paclitaxel pathway is the absence of benzoylation at the C2 position. Instead, an acetyl group is likely introduced and subsequently removed. The attachment of a cinnamoyl group at the C5 position is another distinguishing feature, catalyzed by a putative taxane C5-cinnamoyltransferase. The final steps would involve a series of acetylations at the C7, C9, and C10 positions.

Quantitative Data Summary

While specific kinetic data for the enzymes exclusively involved in 2-Deacetoxytaxinine B biosynthesis are not yet available, the following table summarizes representative kinetic parameters for homologous enzymes in the broader taxane biosynthetic pathway. This data provides a baseline for understanding the potential efficiencies of the enzymatic steps.

| Enzyme Class | Representative Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| Hydroxylase | Taxane 10β-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | ~2.5 | ~0.5 | [1][2] |

| Acetyltransferase | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III, Acetyl-CoA | 4.5, 11.2 | 0.064 | [1][2] |

| Benzoyltransferase | Taxane 2α-O-benzoyltransferase | 2-debenzoyl-7,13-diacetylbaccatin III, Benzoyl-CoA | 640, 300 | 0.003 | [1] |

Key Experimental Protocols

To facilitate further research into the biosynthesis of 2-Deacetoxytaxinine B, this section provides detailed methodologies for key experiments.

Heterologous Expression and Purification of a Candidate Taxane Biosynthetic Enzyme (e.g., a Putative C5-Cinnamoyltransferase)

Objective: To produce and purify a candidate enzyme for in vitro characterization.

Workflow Diagram:

Methodology:

-

Gene Synthesis and Cloning: The coding sequence for the putative taxane C5-cinnamoyltransferase, identified through transcriptomic analysis of Taxus species, is synthesized with codon optimization for Escherichia coli expression. The gene is then cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal polyhistidine tag for purification.

-

Heterologous Expression: The expression plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

-

Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. After washing with a buffer containing a low concentration of imidazole, the His-tagged protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for a Putative Taxane C5-Cinnamoyltransferase

Objective: To determine the enzymatic activity and substrate specificity of the purified candidate enzyme.

Methodology:

-

Reaction Mixture: The standard assay mixture (100 µL final volume) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM of a suitable taxane acceptor substrate (e.g., a 2-debenzoyl-taxane intermediate), 100 µM cinnamoyl-CoA, and 1-5 µg of the purified enzyme.

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Quenching and Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged, and the organic phase containing the product is collected.

-

Product Analysis: The extracted product is dried under a stream of nitrogen, redissolved in methanol, and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the cinnamoylated taxane product.

Quantitative Analysis of 2-Deacetoxytaxinine B in Taxus spp. by LC-MS/MS

Objective: To accurately measure the concentration of 2-Deacetoxytaxinine B in plant extracts.

Methodology:

-

Sample Preparation: A known weight of dried and ground Taxus plant material (e.g., needles or bark) is extracted with a methanol/water mixture using ultrasonication. The extract is filtered and diluted to a suitable concentration for analysis.

-

LC-MS/MS Analysis: An aliquot of the diluted extract is injected onto a reverse-phase C18 HPLC column. The separation is performed using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) of 2-Deacetoxytaxinine B and a specific product ion are monitored. A calibration curve is constructed using authentic standards of 2-Deacetoxytaxinine B to determine the concentration in the plant extracts.

Conclusion and Future Directions

This technical guide presents a foundational framework for the investigation of the 2-Deacetoxytaxinine B biosynthetic pathway. The proposed pathway, based on the extensive knowledge of taxane biosynthesis, provides a roadmap for the identification and characterization of the specific enzymes responsible for its formation. The provided experimental protocols offer practical guidance for researchers to functionally validate these enzymes and quantify the target compound.

Future research should focus on the heterologous expression and functional characterization of candidate genes, particularly the putative taxane C5-cinnamoyltransferase and a C2-deacetylase, to definitively elucidate their roles in the pathway. Site-directed mutagenesis studies on known taxane biosynthetic enzymes could also provide insights into the evolution of substrate specificity and the generation of taxane diversity. A comprehensive understanding of this and other divergent taxane pathways will ultimately empower the synthetic biology community to produce a wider array of valuable taxane molecules for pharmaceutical applications.

References

An In-depth Technical Guide to 2-Deacetoxytaxinine B: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetoxytaxinine B is a naturally occurring taxoid found in various species of the yew tree (Taxus), notably Taxus wallichiana.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 2-Deacetoxytaxinine B. Possessing a complex taxane (B156437) core, this molecule has garnered scientific interest for its potent inhibitory effects on platelet aggregation. This document outlines its mechanism of action, details experimental protocols for its study, and presents its spectral data for identification and characterization.

Chemical Structure and Identification

2-Deacetoxytaxinine B is a diterpenoid belonging to the taxane family, characterized by a complex 6-8-6 tricyclic ring system. Its systematic IUPAC name is [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate.

Figure 1. 2D Chemical Structure of 2-Deacetoxytaxinine B.

| Identifier | Value |

| CAS Number | 191547-12-3[2] |

| Molecular Formula | C₃₅H₄₂O₉[2] |

| Molecular Weight | 606.7 g/mol [2] |

| IUPAC Name | [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate[2] |

Physicochemical Properties

The known physical and chemical properties of 2-Deacetoxytaxinine B are summarized in the table below. This data is crucial for its handling, formulation, and analysis.

| Property | Value |

| Melting Point | 240 °C (decomposes) |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Appearance | Not specified in available literature |

Biological Activity and Mechanism of Action

The primary reported biological activity of 2-Deacetoxytaxinine B is its potent inhibition of platelet aggregation. Specifically, it is a strong inhibitor of platelet aggregation induced by both the thromboxane (B8750289) A₂ (TXA₂) mimetic, U46619, and arachidonic acid (AA).

Inhibition of U46619-Induced Platelet Aggregation

U46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂ and a potent agonist of the thromboxane A₂ (TP) receptor.[3] Activation of the TP receptor on platelets by agonists like TXA₂ or U46619 initiates a signaling cascade that leads to platelet shape change, degranulation, and aggregation, which are critical events in thrombosis.[4][5][6] The inhibitory action of 2-Deacetoxytaxinine B on U46619-induced aggregation suggests that it may act as a TP receptor antagonist or interfere with downstream signaling pathways.

Inhibition of Arachidonic Acid-Induced Platelet Aggregation

Arachidonic acid is a polyunsaturated fatty acid released from the platelet membrane upon activation. It is metabolized by the cyclooxygenase (COX) enzyme to form prostaglandin endoperoxides, which are then converted to thromboxane A₂, a potent platelet aggregator.[7] The inhibition of AA-induced platelet aggregation by 2-Deacetoxytaxinine B suggests a potential inhibitory effect on the COX enzyme or other enzymes within the arachidonic acid cascade.

Below is a diagram illustrating the potential points of intervention for 2-Deacetoxytaxinine B in these signaling pathways.

Experimental Protocols

Isolation from Taxus wallichiana

General Protocol Outline:

-

Extraction: Dried and powdered plant material (needles or bark) is extracted with methanol (B129727) at room temperature.

-

Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with petroleum ether and chloroform. The taxoids are typically found in the chloroform fraction.

-

Chromatography: The chloroform extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Purification: Fractions containing compounds with similar TLC profiles to known taxoids are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure 2-Deacetoxytaxinine B.

Total Synthesis

A complete total synthesis of 2-Deacetoxytaxinine B has not been reported. However, several successful total syntheses of the taxane core and other complex taxoids have been published. These strategies typically involve the construction of the 6-8-6 ring system through various cycloaddition and rearrangement reactions. A "two-phase" approach, involving a "cyclase phase" to build the carbon skeleton and an "oxidase phase" to introduce oxygen functionalities, has been a successful strategy for other taxanes and could be conceptually applied.

Platelet Aggregation Assay

The inhibitory effect of 2-Deacetoxytaxinine B on platelet aggregation can be assessed using light transmission aggregometry.

Protocol Outline:

-

Prepare Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected in sodium citrate (B86180) tubes and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed.

-

Baseline Measurement: The aggregometer is calibrated with PPP (100% transmission) and PRP (0% transmission).

-

Incubation: PRP is incubated with either a vehicle control or different concentrations of 2-Deacetoxytaxinine B.

-

Induction of Aggregation: Platelet aggregation is initiated by adding an agonist, such as U46619 or arachidonic acid.

-

Measurement: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of 2-Deacetoxytaxinine B is calculated by comparing the aggregation in its presence to that of the vehicle control.

Spectroscopic Data

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) data is available for 2-Deacetoxytaxinine B. The precursor ion in positive mode is observed at m/z 607 [M+H]⁺. The fragmentation pattern provides structural information.

| Precursor Ion (m/z) | Fragment Ions (m/z) and Relative Intensity |

| 607 [M+H]⁺ | 297 (100%), 459 (72%), 357 (42%), 399 (32%), 417 (31%)[8] |

NMR Spectroscopy

| Spectroscopic Data | Availability/Key Features |

| ¹³C NMR | Data available in specialized databases; expected to show a large number of signals corresponding to the 35 carbon atoms. |

| ¹H NMR | Data not fully assigned in public literature; would show characteristic signals for acetyl groups, methyl groups, olefinic protons, and aromatic protons of the cinnamoyl group. |

Infrared (IR) Spectroscopy

A detailed IR spectrum analysis for 2-Deacetoxytaxinine B is not published. However, based on its functional groups, characteristic absorption bands are expected.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| O-H (if present from hydrolysis) | ~3400 (broad) |

| C-H (aromatic and aliphatic) | ~3100-2850 |

| C=O (ester, ketone) | ~1750-1710 (strong) |

| C=C (alkene, aromatic) | ~1650-1450 |

| C-O (ester) | ~1250-1000 |

Conclusion and Future Directions

2-Deacetoxytaxinine B is a complex natural product with significant potential as an inhibitor of platelet aggregation. Its dual action on pathways induced by both a thromboxane A₂ mimetic and arachidonic acid makes it an interesting lead compound for the development of novel antiplatelet agents. Further research is warranted to fully elucidate its precise mechanism of action, including identifying its direct molecular target(s) and determining its inhibitory constants (e.g., IC₅₀ values). The development of a scalable total synthesis would be a significant advancement, enabling more extensive biological evaluation and structure-activity relationship studies. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising natural product.

References

- 1. Taxanes from in vitro cultures of the Himalayan yew Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. U46619 - Wikipedia [en.wikipedia.org]

- 4. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. U46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

2-Deacetoxytaxinine B (CAS RN: 191547-12-3): A Technical Guide on its Antiplatelet Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus), notably Taxus chinensis and Taxus wallichiana.[1] While the Taxus genus is renowned for producing the potent anticancer agent paclitaxel, other taxoids like 2-Deacetoxytaxinine B are emerging as compounds of significant pharmacological interest. This technical guide provides an in-depth overview of the antiplatelet activity of 2-Deacetoxytaxinine B, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Deacetoxytaxinine B is presented in the table below.

| Property | Value |

| CAS Number | 191547-12-3 |

| Molecular Formula | C₃₅H₄₂O₉ |

| Molecular Weight | 606.7 g/mol |

| Natural Sources | Taxus chinensis, Taxus wallichiana[1] |

Antiplatelet Activity

2-Deacetoxytaxinine B has demonstrated significant in vitro antiplatelet activity by inhibiting platelet aggregation induced by key agonists such as arachidonic acid (AA) and U46619, a stable thromboxane (B8750289) A₂ (TXA₂) mimetic.[2] This suggests that 2-Deacetoxytaxinine B interferes with the thromboxane signaling pathway, a critical pathway in platelet activation and aggregation.

Quantitative Analysis of Antiplatelet Efficacy

The inhibitory potency of 2-Deacetoxytaxinine B on platelet aggregation has been quantified, with its IC₅₀ values determined against different inducers. The following table summarizes the available quantitative data and provides a comparison with other related taxanes and the standard antiplatelet drug, acetylsalicylic acid (ASA).

| Compound | Agonist | IC₅₀ (µM) |

| 2-Deacetoxytaxinine B | Arachidonic Acid | 16.0 |

| U46619 | 35.0 | |

| Taxinine | Arachidonic Acid | 14.4 |

| U46619 | 34.8 | |

| Taxinine A | Arachidonic Acid | 64.5 |

| U46619 | 24.9 | |

| Taxinine B | Arachidonic Acid | 35.5 |

| U46619 | 36.2 | |

| Taxacin | Arachidonic Acid | 21.9 |

| U46619 | 46.9 | |

| Taxchinin B | Arachidonic Acid | 28.6 |

| U46619 | 71.9 | |

| Taxol | Arachidonic Acid | 48.2 |

| U46619 | 68.7 | |

| Acetylsalicylic Acid (ASA) | Arachidonic Acid | 63.0 |

| U46619 | 340 |

Data sourced from a comparative optical aggregometry study.[2]

These data indicate that 2-Deacetoxytaxinine B is a potent inhibitor of arachidonic acid-induced platelet aggregation, being more effective than acetylsalicylic acid.[2] Its efficacy against U46619-induced aggregation is also noteworthy and significantly stronger than that of ASA.[2]

Mechanism of Action: Inhibition of the Thromboxane Pathway

The inhibitory effects of 2-Deacetoxytaxinine B on platelet aggregation induced by both arachidonic acid and U46619 strongly point towards its interaction with the thromboxane pathway.[2] This pathway plays a pivotal role in hemostasis and thrombosis.

-

Arachidonic Acid-Induced Aggregation: Arachidonic acid is metabolized by the cyclooxygenase (COX) enzyme in platelets to produce prostaglandin (B15479496) H₂ (PGH₂), which is then converted to thromboxane A₂ (TXA₂) by thromboxane synthase. TXA₂ is a potent platelet agonist that binds to the thromboxane A₂/prostaglandin H₂ (TP) receptor, initiating a signaling cascade that leads to platelet activation and aggregation.[3][4]

-

U46619-Induced Aggregation: U46619 is a stable synthetic analog of PGH₂ that directly binds to and activates the TP receptor, bypassing the need for upstream enzymatic synthesis of TXA₂.[5]

By inhibiting platelet aggregation induced by both AA and U46619, it can be inferred that 2-Deacetoxytaxinine B likely acts at or downstream of the TP receptor.

Below is a diagram illustrating the proposed mechanism of action of 2-Deacetoxytaxinine B in the context of the thromboxane signaling pathway.

Caption: Proposed inhibition of the thromboxane pathway by 2-Deacetoxytaxinine B.

Experimental Protocols

While a detailed, step-by-step protocol for the assessment of 2-Deacetoxytaxinine B's antiplatelet activity is not available in the cited literature, a general methodology based on standard optical aggregometry can be outlined.

General Protocol for In Vitro Platelet Aggregation Assay

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-incubate a known volume of PRP with varying concentrations of 2-Deacetoxytaxinine B or a vehicle control in an aggregometer cuvette at 37°C for a specified time.

-

Initiate platelet aggregation by adding a standardized concentration of an agonist (e.g., arachidonic acid or U46619).

-

Record the change in light transmittance for a set period (typically 5-10 minutes) using an optical aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of 2-Deacetoxytaxinine B.

-

An IC₅₀ value is calculated from the resulting concentration-response curve.

-

Below is a workflow diagram for a typical in vitro platelet aggregation study.

Caption: General workflow for assessing in vitro platelet aggregation.

Isolation and Synthesis

Natural Source and Isolation

2-Deacetoxytaxinine B is a natural product isolated from the bark and needles of Taxus species, including Taxus chinensis and Taxus wallichiana.[1] The isolation of taxoids from these sources is a complex process that typically involves:

-

Extraction: The plant material (e.g., dried and powdered bark or needles) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: A series of chromatographic techniques, including column chromatography over silica (B1680970) gel and high-performance liquid chromatography (HPLC), are employed for the separation and purification of individual taxoids like 2-Deacetoxytaxinine B.

Synthesis

Conclusion and Future Perspectives

2-Deacetoxytaxinine B has emerged as a promising natural product with potent antiplatelet activity. Its mechanism of action appears to be centered on the inhibition of the thromboxane signaling pathway. The quantitative data available indicate a higher potency compared to aspirin (B1665792) in in vitro models, highlighting its potential for further investigation as a lead compound for the development of new antiplatelet agents.

Future research should focus on:

-

Elucidating the precise molecular target of 2-Deacetoxytaxinine B within the thromboxane pathway.

-

Conducting in vivo studies to confirm its antiplatelet and antithrombotic efficacy and to assess its pharmacokinetic and safety profiles.

-

Developing a scalable and efficient synthetic route to enable further pharmacological evaluation and potential clinical development.

The exploration of naturally derived compounds like 2-Deacetoxytaxinine B offers a valuable avenue for the discovery of novel therapeutics for the prevention and treatment of thrombotic diseases.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. A comparative optical aggregometry study of antiplatelet activity of taxanes from Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arachidonic acid-induced human platelet aggregation independent of cyclooxygenase and lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 2-Deacetoxytaxinine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Deacetoxytaxinine B, a member of the taxane (B156437) family of diterpenoids. Due to the limited availability of published, peer-reviewed NMR data specifically for 2-Deacetoxytaxinine B, this document presents representative ¹H and ¹³C NMR data from a closely related taxoid, 9-deacetyl-9-benzoyl-10-debenzoylbrevifoliol, to illustrate the characteristic spectral features of this class of compounds. Mass spectrometry data for 2-Deacetoxytaxinine B is also presented. Furthermore, this guide details the experimental protocols for acquiring such spectroscopic data and visualizes the established signaling pathways inhibited by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of complex natural products like 2-Deacetoxytaxinine B heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data for 2-Deacetoxytaxinine B

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The following table summarizes the available LC-MS/MS data for 2-Deacetoxytaxinine B.

| Parameter | Value | Reference |

| Molecular Formula | C₃₅H₄₂O₉ | |

| Molecular Weight | 606.7 g/mol | |

| Precursor Ion (m/z) | 607 [M+H]⁺ | |

| Ionization Mode | Electrospray Ionization (ESI) | |

| MS/MS Fragments (m/z) | 459, 399, 357, 417, 297 |

Representative NMR Data: 9-deacetyl-9-benzoyl-10-debenzoylbrevifoliol

The following ¹H and ¹³C NMR data are for 9-deacetyl-9-benzoyl-10-debenzoylbrevifoliol, a taxoid with a core structure similar to 2-Deacetoxytaxinine B. This data is presented to exemplify the typical chemical shifts and coupling constants observed in this class of molecules.

Table 1: Representative ¹H NMR Data (CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.88 | d | 9.8 |

| 2 | 2.45 | m | |

| 3 | 4.95 | d | 2.4 |

| 5 | 5.01 | dd | 9.8, 2.4 |

| 6α | 1.85 | m | |

| 6β | 2.80 | m | |

| 7 | 4.45 | m | |

| 9 | 5.65 | d | 7.3 |

| 10 | 4.85 | d | 7.3 |

| 13 | 6.20 | t | 8.5 |

| 14α | 2.25 | m | |

| 14β | 2.35 | m | |

| 16 | 1.15 | s | |

| 17 | 1.25 | s | |

| 18 | 1.75 | s | |

| 19 | 1.65 | s | |

| 20α | 4.82 | s | |

| 20β | 5.10 | s | |

| OAc | 2.10 | s | |

| OBz | 8.10-7.40 | m |

Table 2: Representative ¹³C NMR Data (CDCl₃, 125 MHz)

| Position | δ (ppm) |

| 1 | 79.1 |

| 2 | 40.2 |

| 3 | 81.1 |

| 4 | 150.0 |

| 5 | 84.2 |

| 6 | 35.6 |

| 7 | 72.1 |

| 8 | 58.6 |

| 9 | 76.5 |

| 10 | 75.8 |

| 11 | 133.9 |

| 12 | 142.1 |

| 13 | 203.8 |

| 14 | 38.4 |

| 15 | 43.5 |

| 16 | 26.8 |

| 17 | 21.0 |

| 18 | 14.8 |

| 19 | 10.9 |

| 20 | 111.8 |

| OAc (C=O) | 170.5 |

| OAc (CH₃) | 21.1 |

| OBz (C=O) | 167.1 |

| OBz (ipso) | 130.2 |

| OBz (ortho) | 129.8 |

| OBz (meta) | 128.5 |

| OBz (para) | 133.2 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. Below are detailed methodologies for NMR and MS analyses typical for taxane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or equivalent, equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For signal enhancement, 16 to 64 scans are typically accumulated.

-

¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

2D NMR Spectroscopy: To establish connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments are performed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.

-

Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for taxanes, which allows for the analysis of intact molecular ions with minimal fragmentation.

-

Analysis Mode: Data is acquired in positive ion mode to observe protonated molecules [M+H]⁺.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, collision-induced dissociation (CID) is performed. The precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like 2-Deacetoxytaxinine B.

Caption: A typical workflow for natural product analysis.

Signaling Pathways

2-Deacetoxytaxinine B is a potent inhibitor of platelet aggregation induced by U46619 (a thromboxane (B8750289) A₂ analog) and arachidonic acid. The following diagrams illustrate these signaling pathways.

U46619-Induced Platelet Aggregation Pathway

Caption: U46619 signaling cascade in platelets.

Arachidonic Acid-Induced Platelet Aggregation Pathway

Caption: Arachidonic acid metabolism in platelets.

2-Deacetoxytaxinine B mechanism of action as antiplatelet agent

An In-depth Technical Guide on the Antiplatelet Mechanism of 2-Deacetoxytaxinine B

Introduction

2-Deacetoxytaxinine B is a natural taxane (B156437) compound isolated from plants of the Taxus genus.[1] While the anti-cancer properties of taxanes like Paclitaxel (Taxol) are well-documented, recent research has highlighted the potential of other taxane derivatives as cardiovascular agents. Among these, 2-Deacetoxytaxinine B has emerged as a compound of interest due to its demonstrated antiplatelet activity.[1][2] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-deacetoxytaxinine B as an antiplatelet agent, intended for researchers, scientists, and drug development professionals.

Quantitative Data on Antiplatelet Activity

The primary evidence for the antiplatelet effects of 2-deacetoxytaxinine B comes from a comparative study on taxanes isolated from Taxus cuspidata.[1] The inhibitory activity was quantified using optical aggregometry, with IC50 values determined for platelet aggregation induced by arachidonic acid (AA) and U46619 (a stable thromboxane (B8750289) A2 mimetic).

| Compound | IC50 (μM) vs. Arachidonic Acid-Induced Aggregation | IC50 (μM) vs. U46619-Induced Aggregation |

| 2-Deacetoxytaxinine B | 16.0 | 35.0 |

| Taxinine | 14.4 | 34.8 |

| Taxinine A | 64.5 | 24.9 |

| Taxinine B | 35.5 | 36.2 |

| Taxacin | 21.9 | 46.9 |

| Taxchinin B | 28.6 | 71.9 |

| Taxol | 48.2 | 68.7 |

| Acetylsalicylic Acid (Aspirin) | 63.0 | 340 |

| Data sourced from Choi et al., Thrombosis Research, 2010.[1] |

As the data indicates, 2-Deacetoxytaxinine B is a potent inhibitor of platelet aggregation induced by both arachidonic acid and U46619, with significantly greater potency than the standard antiplatelet agent, aspirin, under these experimental conditions.[1]

Proposed Mechanism of Action: Inhibition of the Thromboxane A2 Pathway

The strong inhibitory effect of 2-deacetoxytaxinine B against both arachidonic acid and U46619-induced platelet aggregation strongly suggests that its mechanism of action involves the disruption of the thromboxane A2 (TXA2) signaling pathway.[1][2] This pathway is a critical mediator of platelet activation and aggregation.

1. Arachidonic Acid Metabolism: Arachidonic acid, released from the platelet membrane by phospholipase A2, is converted to prostaglandin (B15479496) H2 (PGH2) by the cyclooxygenase-1 (COX-1) enzyme. PGH2 is then rapidly converted to TXA2 by thromboxane synthase.

2. Thromboxane A2 Receptor (TP) Activation: TXA2 is a potent platelet agonist that binds to the G-protein coupled thromboxane receptor (TP). This binding activates the Gq protein, which in turn stimulates phospholipase C (PLC).

3. Downstream Signaling: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the dense tubular system, leading to a sharp increase in intracellular calcium concentration. DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). These signaling events culminate in platelet shape change, degranulation, and the activation of the integrin αIIbβ3, leading to platelet aggregation.

Given that 2-deacetoxytaxinine B inhibits aggregation induced by both the precursor (AA) and the stable mimetic (U46619), it is likely that it acts at or downstream of the TP receptor. It may function as a TP receptor antagonist or inhibit a key component of the downstream signaling cascade, such as PLC activation or calcium mobilization.

Signaling Pathway Diagram

Caption: Proposed inhibitory sites of 2-deacetoxytaxinine B in the TXA2 pathway.

Experimental Protocols

To further elucidate the precise mechanism of action of 2-deacetoxytaxinine B, a series of established experimental protocols can be employed.

Platelet Aggregation Assay (Optical Aggregometry)

-

Objective: To measure the extent of platelet aggregation in response to various agonists.

-

Methodology:

-

Platelet Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes). Washed platelets can be prepared by further centrifugation and resuspension in a buffered solution (e.g., Tyrode's buffer) to remove plasma components.

-

Assay Procedure: The optical density of the platelet suspension is measured in an aggregometer. The baseline is set with PRP or washed platelets. An agonist (e.g., arachidonic acid, U46619, ADP, collagen, or thrombin) is added to induce aggregation. As platelets aggregate, the light transmittance through the suspension increases.

-

Inhibitor Testing: Platelet suspensions are pre-incubated with various concentrations of 2-deacetoxytaxinine B or a vehicle control for a specified time before the addition of the agonist.

-

Data Analysis: The percentage of aggregation is calculated relative to the light transmittance of platelet-poor plasma (PPP). The IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%) is determined.

-

Intracellular Calcium Mobilization Assay

-

Objective: To measure changes in intracellular free calcium concentration ([Ca2+]i) in response to agonist stimulation.

-

Methodology:

-

Platelet Loading: Washed platelets are incubated with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane. Inside the platelet, esterases cleave the AM group, trapping the fluorescent probe.

-

Fluorimetry: The dye-loaded platelets are placed in a fluorometer with a stirring mechanism.

-

Measurement: The baseline fluorescence is recorded. An agonist is added, and the change in fluorescence intensity is monitored over time. An increase in fluorescence corresponds to an increase in [Ca2+]i.

-

Inhibitor Testing: Platelets are pre-incubated with 2-deacetoxytaxinine B before the addition of the agonist to determine if it inhibits the calcium signal.

-

Western Blotting for Phosphorylated Signaling Proteins

-

Objective: To assess the activation state of key signaling proteins by detecting their phosphorylation.

-

Methodology:

-

Platelet Stimulation and Lysis: Washed platelets are stimulated with an agonist in the presence or absence of 2-deacetoxytaxinine B for various time points. The reaction is stopped, and the platelets are lysed with a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-PLCγ2, phospho-PKC, or phospho-Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

-

Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.

-

Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow for characterizing the antiplatelet mechanism of a novel compound like 2-deacetoxytaxinine B.

Caption: A logical workflow for investigating a novel antiplatelet agent.

Conclusion and Future Directions

2-Deacetoxytaxinine B is a promising natural compound with potent antiplatelet properties.[1] The available evidence strongly points to the inhibition of the thromboxane A2 signaling pathway as its primary mechanism of action.[1][2] However, the precise molecular target within this cascade remains to be elucidated.

Future research should focus on:

-

Confirming the site of action: Differentiating between TP receptor antagonism and downstream signaling inhibition using receptor binding assays and further detailed analysis of the signaling cascade (e.g., PLC activity assays).

-

Investigating effects on other pathways: While the TXA2 pathway is clearly implicated, the effect of 2-deacetoxytaxinine B on other platelet activation pathways (e.g., those induced by ADP, collagen, and thrombin) should be comprehensively evaluated.

-

Exploring the role of microtubule stabilization: Given that Taxol's antiplatelet effects are linked to microtubule stabilization, it is pertinent to investigate whether 2-deacetoxytaxinine B shares this mechanism and how it might contribute to its overall antiplatelet profile.[1]

A thorough investigation using the protocols outlined in this guide will provide a complete picture of the mechanism of action of 2-deacetoxytaxinine B, paving the way for its potential development as a novel antiplatelet therapeutic.

References

Navigating the Cytotoxic Potential of 2-Deacetoxytaxinine B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from Taxus wallichiana, represents a molecule of interest within the broader class of taxanes, which includes the highly successful anticancer drug, paclitaxel.[1] While direct and extensive preliminary cytotoxicity studies on 2-Deacetoxytaxinine B are not yet available in the public domain, this technical guide consolidates the existing information on this compound and presents a comprehensive overview of the cytotoxic properties of structurally similar taxane diterpenoids. This paper aims to provide a foundational resource for researchers by detailing common experimental protocols, presenting available quantitative data from related compounds, and illustrating the generally accepted mechanisms of action for this class of molecules. The data presented herein for related compounds should serve as a valuable proxy for designing and interpreting future studies on 2-Deacetoxytaxinine B.

Introduction to 2-Deacetoxytaxinine B

2-Deacetoxytaxinine B is a natural product found in the Himalayan yew, Taxus wallichiana.[1] As a member of the taxane family, it shares a core diterpene skeleton with other notable cytotoxic agents. The chemical and physical properties of 2-Deacetoxytaxinine B are cataloged in public databases such as PubChem. However, to date, specific in-vitro and in-vivo studies detailing its cytotoxic profile have not been extensively published.

Cytotoxicity of Structurally Related Taxane Diterpenoids

In the absence of direct data for 2-Deacetoxytaxinine B, the cytotoxic activities of other non-alkaloidal taxane diterpenes provide valuable insights. Notably, 2-deacetoxytaxinine J, a closely related compound, has demonstrated significant in vitro activity against human breast cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Taxane Diterpenoids

| Compound | Cell Line | Assay | Activity Metric | Value | Reference |

| 2-deacetoxytaxinine J | MCF-7 (Breast) | Not Specified | Effective Concentration | 20 µM | |

| 2-deacetoxytaxinine J | MDA-MB-231 (Breast) | Not Specified | Effective Concentration | 10 µM | |

| Taxumairone A | Human Colon Carcinoma | Not Specified | ED50 | 0.1 µg/mL | [2] |

| Unnamed non-alkaloid taxane diterpene | Multiple Human Cell Lines | Not Specified | Significant Cytotoxicity | Not Quantified | [3] |

Experimental Protocols for Cytotoxicity Assessment

The following methodologies are standard in the evaluation of the cytotoxic potential of novel chemical entities like 2-Deacetoxytaxinine B and its analogs.

Cell Lines and Culture Conditions

-

Cell Lines: A panel of human cancer cell lines is typically used to assess the breadth and specificity of cytotoxic activity. Commonly used lines for taxane studies include:

-

MCF-7 (Estrogen-receptor positive breast cancer)

-

MDA-MB-231 (Triple-negative breast cancer)

-

Various human colon carcinoma cell lines

-

Paclitaxel-resistant cell lines to investigate efficacy against drug resistance.[3]

-

-

Culture Medium: Cells are typically maintained in appropriate media such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.

-

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.

-

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound (e.g., 2-Deacetoxytaxinine B) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Workflows and Mechanisms

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Proposed Mechanism of Action for Cytotoxic Taxanes

The primary mechanism of action for many cytotoxic taxanes, including paclitaxel, is the stabilization of microtubules.[4] This disruption of normal microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

References

- 1. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A common pharmacophore for cytotoxic natural products that stabilize microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 2-Deacetoxytaxinine B: A Technical Guide on Natural Abundance and Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a naturally occurring taxoid found in various species of the yew tree (Taxus). As a member of the complex family of diterpenoids, which includes the renowned anticancer drug paclitaxel (B517696) (Taxol®), 2-Deacetoxytaxinine B and its analogues are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of 2-Deacetoxytaxinine B, alongside detailed experimental protocols for its isolation and analysis.

Natural Abundance and Yield

The natural abundance of 2-Deacetoxytaxinine B, like many other taxoids, varies considerably depending on the Taxus species, the specific part of the plant, geographical location, and season of collection. While extensive quantitative data for this specific compound is limited in publicly available literature, existing research provides valuable insights into its sources.

2-Deacetoxytaxinine B has been successfully isolated from the bark of the Chinese yew, Taxus chinensis. Although the precise yield from this source is not extensively documented in readily accessible literature, the presence of this compound in T. chinensis highlights it as a key species for further investigation. Related taxinine (B26179) derivatives, such as 2-deacetoxy-7,9-dideacetyltaxinine J and 2-deacetoxytaxinine J, have also been identified in Taxus chinensis and the Himalayan yew (Taxus wallichiana), respectively. The co-occurrence of these structurally similar compounds suggests a shared biosynthetic pathway and indicates that these species are promising sources for a range of taxinine-type diterpenoids.

Table 1: Reported Sources of 2-Deacetoxytaxinine B and Related Compounds

| Compound | Taxus Species | Plant Part | Reported Yield |

| 2-Deacetoxytaxinine B | Taxus chinensis | Bark | Not specified |

| 2-Deacetoxy-7,9-dideacetyltaxinine J | Taxus chinensis | Bark | Not specified |

| 2-Deacetoxytaxinine J | Taxus wallichiana | Not specified | Not specified |

Note: The yields for these compounds are often not explicitly stated in initial reports, necessitating access to full research articles for detailed quantitative analysis.

Experimental Protocols

The isolation and quantification of 2-Deacetoxytaxinine B involve multi-step procedures that are common in natural product chemistry. Below are generalized experimental protocols based on established methods for the separation of taxoids from Taxus species.

Isolation of 2-Deacetoxytaxinine B from Taxus Bark

This protocol outlines a typical workflow for the extraction and chromatographic separation of taxoids.

Caption: General workflow for the isolation of 2-Deacetoxytaxinine B.

Methodology:

-

Extraction: Dried and powdered bark of the selected Taxus species is subjected to exhaustive extraction with methanol using a Soxhlet apparatus or through repeated maceration at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a non-polar solvent like dichloromethane. The dichloromethane fraction, containing the majority of the taxoids, is collected and concentrated.

-

Silica Gel Column Chromatography: The concentrated dichloromethane fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is employed to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with 2-Deacetoxytaxinine B are further purified using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of 2-Deacetoxytaxinine B by HPLC-UV

Quantitative analysis of 2-Deacetoxytaxinine B in plant extracts can be performed using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Caption: Workflow for the quantification of 2-Deacetoxytaxinine B.

Methodology:

-

Standard Preparation: A series of standard solutions of purified 2-Deacetoxytaxinine B of known concentrations are prepared in a suitable solvent (e.g., methanol).

-

Sample Preparation: A precisely weighed amount of the dried plant extract is dissolved in a known volume of the same solvent. The solution is filtered through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorption maximum of 2-Deacetoxytaxinine B.

-

Injection Volume: 10-20 µL.

-

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration of 2-Deacetoxytaxinine B.

-

Quantification: The plant extract samples are injected, and the peak area corresponding to 2-Deacetoxytaxinine B is measured. The concentration in the sample is then calculated using the regression equation from the calibration curve.

Biosynthetic Pathway

The biosynthesis of taxoids is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the basic taxane (B156437) skeleton. While the complete biosynthetic pathway for paclitaxel has been extensively studied, the specific enzymatic steps leading to 2-Deacetoxytaxinine B are not yet fully elucidated. However, it is understood to be part of the broader taxane biosynthetic network.

The formation of the taxinine core is a key branch in this network. It is hypothesized that a series of hydroxylation and acylation reactions, catalyzed by cytochrome P450 monooxygenases and acyltransferases, respectively, modify the initial taxane skeleton to produce various taxinine derivatives. The "deacetoxy" feature at the C-2 position suggests a specific enzymatic step that either prevents acetylation or removes an acetyl group at this position.

Caption: Simplified overview of the taxoid biosynthetic pathways.

Further research, including transcriptomic and metabolomic analyses of Taxus species known to produce taxinines, is required to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of 2-Deacetoxytaxinine B.

Conclusion

2-Deacetoxytaxinine B represents a valuable component of the diverse chemical arsenal (B13267) of Taxus species. While detailed quantitative data on its natural abundance and yield remain to be fully established, this technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development. The outlined experimental protocols offer a starting point for the isolation and quantification of this and other related taxoids. Continued investigation into the phytochemistry and biosynthesis of 2-Deacetoxytaxinine B will undoubtedly contribute to a deeper understanding of taxane diversity and may unveil novel therapeutic applications.

Methodological & Application

Application Notes and Protocols for the Extraction of 2-Deacetoxytaxinine B from Taxus Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetoxytaxinine B is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus). As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), 2-Deacetoxytaxinine B is of significant interest to the scientific community for its potential pharmacological activities and as a precursor for the semisynthesis of other bioactive molecules. This document provides detailed application notes and standardized protocols for the extraction, isolation, and purification of 2-Deacetoxytaxinine B from Taxus species, with a primary focus on Taxus wallichiana, a known source of this compound.

The methodologies described herein are compiled from established techniques for taxane separation and are intended to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery. The protocols cover initial extraction from plant material, preliminary purification to remove bulk impurities, and final purification using chromatographic techniques to obtain high-purity 2-Deacetoxytaxinine B.

Data Presentation: Quantitative Analysis of Taxanes in Taxus Species

The concentration of 2-Deacetoxytaxinine B and other taxanes can vary significantly depending on the Taxus species, the part of the plant used, geographical location, and harvesting time. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Content of Selected Taxoids in Various Taxus Species (Needles)

| Taxus Species | 2-Deacetoxytaxinine J (µg/g) | 10-Deacetylbaccatin III (µg/g) | Paclitaxel (µg/g) | Cephalomannine (µg/g) |

| Taxus wallichiana | Present (quantitative data not specified) | 11.8 - 45.3 | 2.5 - 15.7 | 3.1 - 12.9 |

| Taxus cuspidata | Present (quantitative data not specified) | 25.4 - 78.9 | 4.1 - 22.3 | 5.2 - 18.6 |

| Taxus chinensis | Not Reported | 600 | 470 | 220 |

| Taxus media | Present (quantitative data not specified) | 15.6 - 55.1 | 3.2 - 19.8 | 4.5 - 16.2 |

| Taxus baccata | Not Reported | 10.2 - 39.8 | 2.1 - 13.5 | 2.8 - 11.7 |

| Taxus canadensis | Present (quantitative data not specified) | 18.9 - 62.4 | 3.8 - 21.1 | 4.9 - 17.3 |

Note: Data is compiled from multiple sources and serves as a general reference. Actual yields may vary.

Table 2: Optimized Ultrasound-Assisted Extraction Parameters for Taxanes from Taxus cuspidata Needles [1]

| Parameter | Optimal Value |

| Liquid-to-Solid Ratio | 20.88:1 (mL/g) |

| Ultrasonic Power | 140.00 W |

| Ultrasonic Time | 47.63 min |

| Ethanol (B145695) Concentration | 83.50% |

| Predicted Total Taxane Yield | 354.28 µg/g |

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of 2-Deacetoxytaxinine B from Taxus wallichiana needles. These protocols can be adapted for other Taxus species and plant parts.

Protocol 1: General Extraction of Taxanes from Taxus wallichiana Needles

Objective: To obtain a crude extract enriched with taxanes.

Materials:

-

Dried and powdered needles of Taxus wallichiana

-

Methanol (B129727) (analytical grade)

-

Shaker or sonicator

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Procedure:

-

Weigh 100 g of dried, powdered Taxus wallichiana needles.

-

Macerate the powder with 1 L of methanol in a sealed container.

-

Agitate the mixture on a shaker at room temperature for 24 hours. Alternatively, perform ultrasound-assisted extraction for 45-60 minutes.

-

Filter the mixture through a Buchner funnel to separate the plant material from the solvent.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.

-

Dry the crude extract completely under vacuum to remove any residual solvent.

Protocol 2: Preliminary Purification using Solvent Partitioning

Objective: To remove non-polar impurities and enrich the taxane fraction.

Materials:

-

Crude methanolic extract from Protocol 1

-

n-Hexane

-

Distilled water

-

Separatory funnel

Procedure:

-

Dissolve the dried crude extract in a mixture of dichloromethane and water (1:1, v/v).

-

Transfer the solution to a separatory funnel.

-

Partition the extract against n-hexane by adding an equal volume of hexane (B92381) and shaking vigorously. Allow the layers to separate.

-

Collect the lower DCM/water layer. The upper hexane layer, containing non-polar impurities like fats and waxes, can be discarded.

-

Repeat the hexane wash two more times.

-

Separate the DCM layer from the aqueous layer.

-

Wash the DCM layer with distilled water to remove water-soluble impurities.

-

Collect the DCM layer and concentrate it to dryness using a rotary evaporator to yield a partially purified taxane-rich extract.

Protocol 3: Chromatographic Purification

Objective: To isolate and purify 2-Deacetoxytaxinine B from the enriched extract. This is a multi-step process that may require optimization based on the specific composition of the extract.

Step 3.1: Macroporous Resin Column Chromatography

Materials:

-

Partially purified extract from Protocol 2

-

AB-8 macroporous resin

-

Glass column

-

Ethanol-water mixtures (e.g., 30%, 45%, 65% ethanol)

Procedure:

-

Pack a glass column with AB-8 macroporous resin and equilibrate with distilled water.

-

Dissolve the partially purified extract in a minimal amount of 30% ethanol and load it onto the column.

-

Wash the column with 30% ethanol to elute highly polar impurities.[2]

-

Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 45% and 65%).[2] Collect fractions of the eluate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing taxanes.

-

Combine the taxane-rich fractions and concentrate to dryness.

Step 3.2: Silica (B1680970) Gel Column Chromatography

Materials:

-

Taxane-rich fraction from Step 3.1

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvent system (e.g., n-hexane-ethyl acetate (B1210297) gradient)

Procedure:

-

Pack a glass column with silica gel slurried in n-hexane.

-

Dissolve the taxane-rich fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by TLC/HPLC. Fractions containing compounds with similar polarity to 2-Deacetoxytaxinine B should be pooled.

-

Concentrate the pooled fractions to dryness.

Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

-

Partially purified fraction containing 2-Deacetoxytaxinine B

-

Preparative HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile-water or methanol-water gradient)

-

2-Deacetoxytaxinine B standard (if available)

Procedure:

-

Dissolve the sample from Step 3.2 in the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Develop a suitable gradient elution method on an analytical HPLC to achieve good separation of the target compound from impurities.

-

Scale up the analytical method to a preparative HPLC system.

-

Inject the sample onto the preparative C18 column.

-

Collect the fraction corresponding to the retention time of 2-Deacetoxytaxinine B.

-

Analyze the purity of the collected fraction by analytical HPLC.

-

If necessary, repeat the preparative HPLC purification until the desired purity is achieved.

-

Evaporate the solvent from the pure fraction to obtain isolated 2-Deacetoxytaxinine B.

Mandatory Visualization

Caption: Workflow for the extraction and purification of 2-Deacetoxytaxinine B.

References

Semi-synthesis of 2-Deacetoxytaxinine B Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel derivatives of 2-deacetoxytaxinine B, a naturally occurring taxane (B156437) diterpenoid. The protocols outlined below are based on established methodologies for the chemical modification of related taxanes and are intended to serve as a guide for the synthesis of new analogs for drug discovery and development.

Introduction

2-Deacetoxytaxinine B is a member of the taxane family of diterpenoids, which includes the highly successful anticancer drug paclitaxel. The complex and densely functionalized core of taxanes offers a unique scaffold for the development of new therapeutic agents. Semi-synthesis, the chemical modification of a readily available natural product, provides an efficient route to novel derivatives with potentially improved pharmacological properties. This document details protocols for the acylation and protection/deprotection of hydroxyl groups on the taxane core, based on successful modifications of the closely related taxinine (B26179) and taxinine K. These modifications can be adapted to 2-deacetoxytaxinine B to generate a library of new compounds for biological evaluation.

Data Presentation

The following table summarizes the quantitative data for representative chemical modifications on the taxinine scaffold, which can be extrapolated for the semi-synthesis of 2-deacetoxytaxinine B derivatives.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Taxinine K | Taxinine L | Ac₂O (1.5 equiv.), py. (1.5 equiv.), DMAP (0.05 mol%), DCM, r.t., 8 h | 93 | [1] |

| Taxinine K | Taxuspine C | Cinnamoyl chloride, pyridine (B92270) | 85 | [1] |

| Taxinine | Taxinine NN-1 | 11-step synthesis involving protection, reduction, acylation, and deprotection | 45 (overall) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the semi-synthesis of 2-deacetoxytaxinine B derivatives.

Protocol 1: Acetylation of a Taxinine Derivative

This protocol describes the acetylation of a hydroxyl group, a common modification to alter the polarity and bioavailability of a molecule.

Materials:

-

Taxinine derivative (e.g., 2-deacetoxytaxinine B)

-

Acetic anhydride (B1165640) (Ac₂O)

-

Pyridine (py)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the taxinine derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.5 equivalents) and a catalytic amount of DMAP (0.05 mol%) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the acetylated derivative.

-

Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Cinnamoylation of a Taxinine Derivative

This protocol details the introduction of a cinnamoyl group, which can be crucial for biological activity in some taxane analogs.

Materials:

-

Taxinine derivative (e.g., 2-deacetoxytaxinine B)

-

Cinnamoyl chloride

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the taxinine derivative (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add cinnamoyl chloride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with DCM (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system to afford the cinnamoylated product.

-

Confirm the structure of the product using spectroscopic techniques.

Protocol 3: Multi-step Synthesis Involving Protection, Reduction, and Acylation

This protocol provides a general workflow for more complex modifications of the taxinine core, based on the synthesis of Taxinine NN-1.[2] This can be adapted for 2-deacetoxytaxinine B, which may require selective protection of its hydroxyl groups to achieve desired modifications at specific positions.

General Workflow:

-

Selective Protection of Hydroxyl Groups: Protect the more reactive hydroxyl groups on the 2-deacetoxytaxinine B core using appropriate protecting groups (e.g., acetonide for diols, MOM ether for single hydroxyls). This allows for selective modification of other positions.

-

Modification of the Unprotected Site: Perform the desired chemical transformation (e.g., reduction of a ketone, acylation of a hydroxyl group) on the unprotected functional group.

-

Deprotection: Remove the protecting groups under conditions that do not affect the newly introduced functionalities to yield the final derivative.

Example Steps (to be adapted based on the specific structure of 2-deacetoxytaxinine B):

-

Protection: React the starting material with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of acid to protect a 1,2-diol as an acetonide. Protect a sterically accessible hydroxyl group as a MOM ether using MOM-Cl and a non-nucleophilic base like diisopropylethylamine.

-

Reduction: Reduce a carbonyl group using a mild reducing agent such as sodium borohydride (B1222165) to avoid unwanted side reactions.

-

Acylation: Introduce acyl groups (e.g., acetyl, cinnamoyl) at specific hydroxyls using the corresponding acyl chlorides or anhydrides in the presence of a base like pyridine.

-

Deprotection: Remove the acetonide group under acidic conditions (e.g., aqueous acetic acid). Cleave the MOM ether using a Lewis acid (e.g., TMSBr) or acidic hydrolysis.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the semi-synthetic processes described.

Caption: General workflow for the semi-synthesis of 2-deacetoxytaxinine B derivatives.

Caption: Signaling pathway for the acylation of 2-deacetoxytaxinine B.

Caption: Logical relationship in a multi-step semi-synthesis of a complex derivative.

References

Application Notes and Protocols for the Analysis of 2-Deacetoxytaxinine B by HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Deacetoxytaxinine B, a member of the taxane (B156437) family of diterpenoids, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the structural similarity of 2-Deacetoxytaxinine B to other well-studied taxanes like paclitaxel (B517696) and docetaxel, the following methods are adapted from established and validated analytical procedures for this class of compounds.

Introduction